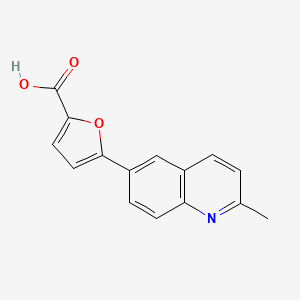

![molecular formula C10H6N4O2S B12616315 6-(3-Nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole CAS No. 947534-76-1](/img/structure/B12616315.png)

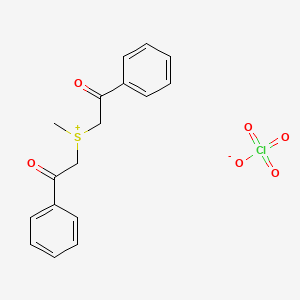

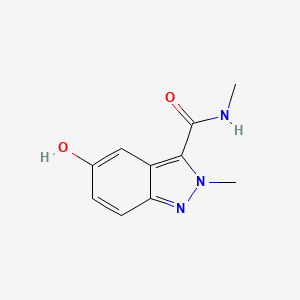

6-(3-Nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 6-(3-Nitrophényl)imidazo[1,2-d][1,2,4]thiadiazole est un composé hétérocyclique qui présente un noyau imidazo-thiadiazole avec un substituant nitrophényle en position 6. Ce composé est d'un intérêt significatif en chimie médicinale en raison de ses activités biologiques potentielles, notamment des propriétés antimicrobiennes, anticancéreuses et anti-inflammatoires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

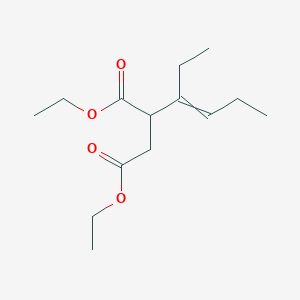

La synthèse du 6-(3-Nitrophényl)imidazo[1,2-d][1,2,4]thiadiazole implique généralement la cyclisation de précurseurs appropriés. Une méthode courante commence avec le 2-mercaptoimidazole, qui réagit avec le chlorure de 3-nitrobenzoyle en milieu basique pour former le produit souhaité . La réaction est généralement effectuée dans un solvant polaire tel que le diméthylformamide (DMF) à des températures élevées.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques du 6-(3-Nitrophényl)imidazo[1,2-d][1,2,4]thiadiazole ne soient pas bien documentées, l'approche générale impliquerait la mise à l'échelle de la synthèse en laboratoire. Cela inclurait l'optimisation des conditions de réaction pour des rendements et une pureté plus élevés, ainsi que la mise en œuvre de techniques à écoulement continu pour améliorer l'efficacité et la sécurité.

Analyse Des Réactions Chimiques

Types de réactions

Le 6-(3-Nitrophényl)imidazo[1,2-d][1,2,4]thiadiazole peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe nitro peut être réduit en groupe amino dans des conditions appropriées.

Substitution : Le noyau imidazo-thiadiazole peut participer à des réactions de substitution nucléophile, en particulier en position 3.

Réactifs et conditions courants

Oxydation : Les réactifs courants incluent l'hydrogène gazeux avec un catalyseur au palladium ou le dithionite de sodium.

Substitution : Des réactifs tels que les halogénures d'alkyle ou les chlorures d'acyle peuvent être utilisés en présence d'une base comme le carbonate de potassium.

Produits principaux

Réduction : La réduction du groupe nitro donne le 6-(3-aminophényl)imidazo[1,2-d][1,2,4]thiadiazole.

Substitution : Les réactions de substitution peuvent donner divers dérivés selon le substituant introduit.

Applications De Recherche Scientifique

Le 6-(3-Nitrophényl)imidazo[1,2-d][1,2,4]thiadiazole a été exploré pour son potentiel dans plusieurs domaines de recherche scientifique :

Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.

Biologie : Investigated for its antimicrobial properties against various bacterial strains.

Médecine : Studied for its anticancer activity, particularly against cell lines such as MCF-7 and A549.

5. Mécanisme d'action

Le mécanisme d'action du 6-(3-Nitrophényl)imidazo[1,2-d][1,2,4]thiadiazole implique son interaction avec des cibles moléculaires spécifiques. Par exemple, son activité anticancéreuse est attribuée à sa capacité à inhiber les enzymes impliquées dans les voies de prolifération et de survie cellulaires . Des études de docking moléculaire ont montré qu'il peut se lier aux sites actifs d'enzymes comme l'EGFR, bloquant ainsi leur activité et induisant l'apoptose dans les cellules cancéreuses.

Mécanisme D'action

The mechanism of action of 6-(3-Nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit enzymes involved in cell proliferation and survival pathways . Molecular docking studies have shown that it can bind to the active sites of enzymes like EGFR, thereby blocking their activity and inducing apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Composés similaires

- 6-(4-Nitrophényl)imidazo[1,2-d][1,2,4]thiadiazole

- 6-(4-Bromophényl)imidazo[1,2-d][1,2,4]thiadiazole

- 6-(4-Chlorophényl)imidazo[1,2-d][1,2,4]thiadiazole

Unicité

Le 6-(3-Nitrophényl)imidazo[1,2-d][1,2,4]thiadiazole est unique en raison de la position du groupe nitro sur le cycle phényle, qui peut influencer ses propriétés électroniques et sa réactivité. Cet isomérie de position peut entraîner des activités biologiques et une sélectivité différentes par rapport à ses analogues .

Propriétés

Numéro CAS |

947534-76-1 |

|---|---|

Formule moléculaire |

C10H6N4O2S |

Poids moléculaire |

246.25 g/mol |

Nom IUPAC |

6-(3-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole |

InChI |

InChI=1S/C10H6N4O2S/c15-14(16)8-3-1-2-7(4-8)9-5-13-6-11-17-10(13)12-9/h1-6H |

Clé InChI |

KSARWFSCMMZSTJ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN3C=NSC3=N2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[3-Iodo-6-(trifluoromethyl)pyridin-2-YL]oxy}pent-2-enoic acid](/img/structure/B12616239.png)

![2,7-Diazaspiro[4.4]nonane, 2-(4-nitrophenyl)-, (5S)-](/img/structure/B12616247.png)

-](/img/structure/B12616264.png)

![2-[2-(Bromomethyl)phenyl]-5-nitro-1H-indole](/img/structure/B12616272.png)

![1,7-Diazaspiro[4.4]nonan-6-one,7-[(1S)-1-phenylethyl]-,(5R)-](/img/structure/B12616293.png)